molecular formula C17H19N3.ClH<br>C17H20ClN3 B1665460 3,6-Bis(dimethylamino)acridine hydrochloride CAS No. 65-61-2

3,6-Bis(dimethylamino)acridine hydrochloride

Cat. No.: B1665460
CAS No.: 65-61-2
M. Wt: 301.8 g/mol
InChI Key: VSTHNGLPHBTRMB-UHFFFAOYSA-N
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Description

3,6-Bis(dimethylamino)acridine hydrochloride, also known as Acridine Orange, is a cell-permeable fluorescent dye that binds to nucleic acids . It emits green fluorescence when bound to dsDNA and red fluorescence when bound to ssDNA or RNA . It is also known to be a positive solvatochromic dye .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was 66%, and the melting point was 180 °C with decomposition .


Molecular Structure Analysis

The empirical formula of this compound is C17H19N3 · HCl · xH2O . Its molecular weight on an anhydrous basis is 301.81 .


Chemical Reactions Analysis

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .


Physical And Chemical Properties Analysis

This compound is a powder that is soluble in water . It has a melting point of 284-287 °C . It has a maximum absorption wavelength (λmax) of 492 nm .

Scientific Research Applications

Synthesis and Polymer Chemistry

  • Catalytic Properties in Polymer Synthesis : 3,6-Bis(dimethylamino)acridine hydrochloride is used in the synthesis of polyimides, demonstrating significant catalytic activity in hydrosilylation reactions of acetophenone. These polyimides have high thermal stability and solubility in polar solvents, making them valuable in various industrial applications (Seçkin et al., 2006).

Analytical Chemistry and Sensing

  • Electrogenerated Chemiluminescence (ECL) : In analytical chemistry, this compound enhances the electrogenerated chemiluminescence of tris(2,2'-bipyridine)ruthenium(II), offering a novel and more efficient alternative for the detection of thiourea (Saqib et al., 2020).
  • Fluorescence Detection : This compound has shown excellent selectivity and sensitivity in the fluorescence detection of Zn(2+) and Cd(2+) ions, indicating its potential use in environmental monitoring and analytical chemistry (Visscher et al., 2016).

Material Science

  • Electronic Applications : It is used for n doping of C60 thin films, significantly enhancing their conductivity. This finds potential applications in the development of electronic materials and devices (Li et al., 2006).

Chemistry and Biochemistry

  • DNA Interactions : Certain derivatives of this compound have been studied for their interactions with DNA, showing potential as DNA-binding agents and tools for biochemical research (Janovec et al., 2011).

Photophysical Properties

  • UV Absorber : It has been used inthe synthesis of novel dyes with UV absorber properties. These dyes exhibit solvatochromic effects and enhanced stability under irradiation, suggesting applications in materials science and photophysics (Prabakaran et al., 2021).

Molecular Dynamics and Structural Analysis

  • Molecular Modeling : Acridine derivatives, including this compound, have been studied using molecular dynamics and solvent-accessible surface area calculations. These studies provide insights into the molecular interactions and potential applications in drug design and structural biology (Janovec et al., 2011).

Environmental Science

  • Catalytic Oxidation Studies : The compound has been investigated for its role in the catalytic oxidative degradation of pollutants, revealing its potential in environmental remediation and waste treatment processes (Pare et al., 2005).

Mechanism of Action

Target of Action

Acridine Orange Hydrochloride, also known as C.I. Basic Orange 14 or 3,6-Bis(dimethylamino)acridine hydrochloride, primarily targets nucleic acids, specifically DNA and RNA . It serves as a nucleic acid-selective fluorescent dye with cationic properties .

Mode of Action

The compound interacts with its targets through two main mechanisms. At low concentrations, it intercalates into DNA and precipitates RNA . At high concentrations, it denatures and precipitates both rna and dna . DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is principally responsible for the mode of action of acridine .

Biochemical Pathways

The interaction of Acridine Orange Hydrochloride with nucleic acids affects various biochemical pathways. For instance, it is used to analyze autophagy . The compound’s ability to intercalate DNA and precipitate RNA can impact the normal functioning of these nucleic acids, potentially affecting the transcription and translation processes.

Result of Action

The molecular and cellular effects of Acridine Orange Hydrochloride’s action are primarily observed through its staining properties. When bound to DNA, it emits green fluorescence, and when associated with RNA, it shifts to emit red fluorescence . This allows for the differentiation of various types of cells and the analysis of cell cycle determination .

Action Environment

The action of Acridine Orange Hydrochloride is influenced by environmental factors, particularly pH. The compound can withstand low pH environments, allowing it to penetrate acidic organelles such as lysosomes and phagolysosomes . When the pH of the environment is 3.5, Acridine Orange Hydrochloride becomes excited by blue light and can differentially stain human cells green and prokaryotic cells orange .

Safety and Hazards

3,6-Bis(dimethylamino)acridine hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

Future Directions

More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .

Biochemical Analysis

Biochemical Properties

Acridine orange hydrochloride plays a significant role in various biochemical reactions. It is a metachromatic dye that can stain DNA, RNA, and acid glycosaminoglycans. At low concentrations, it intercalates into DNA and precipitates RNA, while at high concentrations, it denatures and precipitates both RNA and DNA . This compound interacts with enzymes, proteins, and other biomolecules through electrostatic interactions and intercalation. For example, acridine orange hydrochloride is used to analyze autophagy by staining acidic vesicular organelles, such as autolysosomes, which fluoresce red under acidic conditions .

Cellular Effects

Acridine orange hydrochloride has profound effects on various types of cells and cellular processes. It is cell-permeable and can enter acidic compartments like lysosomes, where it emits orange fluorescence under low pH conditions . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, acridine orange hydrochloride is used to assess the volume of acidic vesicular organelles, which increases upon autophagy induction . It also helps in the detection of apoptosis by staining DNA and RNA, allowing researchers to visualize changes in cellular physiology and cell cycle status .

Molecular Mechanism

The mechanism of action of acridine orange hydrochloride involves its ability to intercalate with nucleic acids and bind to biomolecules through electrostatic interactions. When bound to double-stranded DNA, it emits green fluorescence, while binding to single-stranded DNA or RNA results in red fluorescence . This compound can also enter acidic organelles, where it accumulates and fluoresces red due to the low pH environment . Acridine orange hydrochloride’s ability to differentiate between various types of nucleic acids and cellular compartments makes it a versatile tool in molecular biology research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acridine orange hydrochloride can change over time. This compound is stable under normal storage conditions but may degrade under prolonged exposure to light or extreme pH conditions . Long-term studies have shown that acridine orange hydrochloride can have lasting effects on cellular function, particularly in the context of autophagy and apoptosis . Researchers must carefully control experimental conditions to ensure consistent results when using this compound.

Dosage Effects in Animal Models

The effects of acridine orange hydrochloride vary with different dosages in animal models. At low doses, it is used to stain nucleic acids and analyze cellular processes without causing significant toxicity . At high doses, acridine orange hydrochloride can be toxic and may cause adverse effects, such as genetic mutations and cellular damage . Researchers must determine the appropriate dosage to balance efficacy and safety in their studies.

Metabolic Pathways

Acridine orange hydrochloride is involved in several metabolic pathways, particularly those related to nucleic acid metabolism. It interacts with enzymes and cofactors that facilitate the intercalation and binding of nucleic acids . This compound can affect metabolic flux and metabolite levels by altering the stability and function of nucleic acids within cells . Understanding these interactions is crucial for interpreting the results of experiments involving acridine orange hydrochloride.

Transport and Distribution

Within cells and tissues, acridine orange hydrochloride is transported and distributed through various mechanisms. It is cell-permeable and can diffuse across cell membranes to reach its target sites . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of acridine orange hydrochloride within cells is influenced by factors such as pH, concentration, and the presence of other biomolecules.

Subcellular Localization

Acridine orange hydrochloride exhibits specific subcellular localization patterns that affect its activity and function. It is commonly found in the nucleus, where it binds to DNA and RNA, as well as in acidic organelles like lysosomes and autolysosomes . The localization of acridine orange hydrochloride is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This precise localization is essential for its role in staining and analyzing cellular structures.

Properties

IUPAC Name

3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3.ClH/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;/h5-11H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTHNGLPHBTRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

494-38-2 (parent cpd)
Record name Acridine Orange
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DSSTOX Substance ID

DTXSID40883213
Record name 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1)
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Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

65-61-2
Record name Acridine Orange
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Record name Acridine Orange
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Record name Acridine orange
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Record name 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1)
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Record name 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1)
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Record name N,N,N',N'-tetramethylacridin-3,6-yldiamine hydrochloride
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Record name ACRIDINE ORANGE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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